
3,3-Bis(3-methylphenyl)-2-benzothiophene-1(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(3-methylphenyl)-2-benzothiophene-1(3H)-thione is a complex organic compound characterized by its unique structure, which includes a benzothiophene core substituted with two 3-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(3-methylphenyl)-2-benzothiophene-1(3H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(3-methylphenyl)-2-benzothiophene-1(3H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the benzothiophene core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Properties
CAS No. |
89844-75-7 |
|---|---|
Molecular Formula |
C22H18S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3,3-bis(3-methylphenyl)-2-benzothiophene-1-thione |
InChI |
InChI=1S/C22H18S2/c1-15-7-5-9-17(13-15)22(18-10-6-8-16(2)14-18)20-12-4-3-11-19(20)21(23)24-22/h3-14H,1-2H3 |
InChI Key |
ZVLJPPMNPFTQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(C3=CC=CC=C3C(=S)S2)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


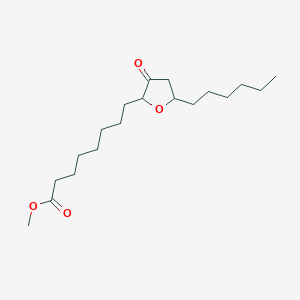
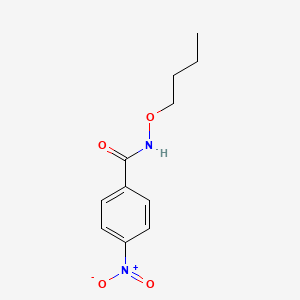
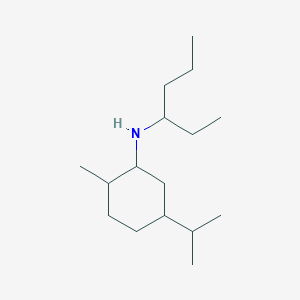

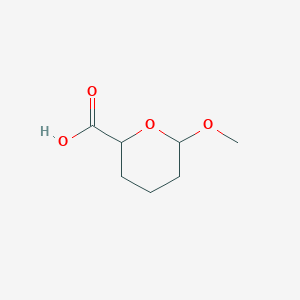
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)
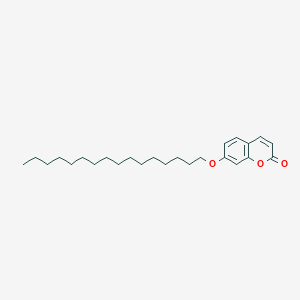
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)
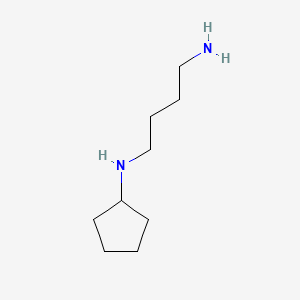
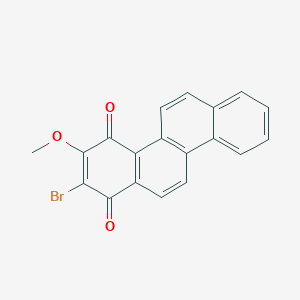
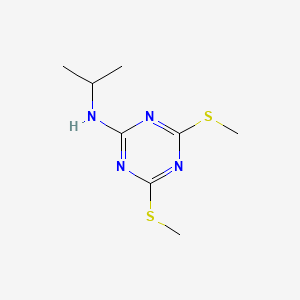

![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)
![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
